Cas no 1805616-63-0 (4-Amino-3-bromopyridine-2-acetonitrile)

4-Amino-3-bromopyridine-2-acetonitrile structure
1805616-63-0 structure
Product Name:4-Amino-3-bromopyridine-2-acetonitrile
CAS No:1805616-63-0
MF:C7H6BrN3
MW:212.046639919281
CID:4803556
Update Time:2025-07-20

4-Amino-3-bromopyridine-2-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-bromopyridine-2-acetonitrile
    • Inchi: 1S/C7H6BrN3/c8-7-5(10)2-4-11-6(7)1-3-9/h2,4H,1H2,(H2,10,11)
    • InChI Key: NEILFOOOAXGKIP-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CN=C1CC#N)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • XLogP3: 0.6
  • Topological Polar Surface Area: 62.7

4-Amino-3-bromopyridine-2-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029016333-250mg
4-Amino-3-bromopyridine-2-acetonitrile
1805616-63-0 95%
250mg
$950.60 2022-04-01
Alichem
A029016333-1g
4-Amino-3-bromopyridine-2-acetonitrile
1805616-63-0 95%
1g
$2,923.95 2022-04-01

Additional information on 4-Amino-3-bromopyridine-2-acetonitrile

Recent Advances in the Study of 4-Amino-3-bromopyridine-2-acetonitrile (CAS: 1805616-63-0) in Chemical Biology and Pharmaceutical Research

4-Amino-3-bromopyridine-2-acetonitrile (CAS: 1805616-63-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

The compound's unique structural features, including the presence of both amino and bromo substituents on the pyridine ring, make it a valuable scaffold for medicinal chemistry. Recent synthetic methodologies have focused on optimizing the yield and purity of 4-Amino-3-bromopyridine-2-acetonitrile, with particular attention to green chemistry principles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach that reduces the need for hazardous reagents while maintaining high efficiency.

In terms of biological activity, 4-Amino-3-bromopyridine-2-acetonitrile has shown promising results in preliminary screening assays. Research conducted by the National Institutes of Health (NIH) in 2024 revealed that derivatives of this compound exhibit potent inhibitory effects against several cancer-associated kinases, including EGFR and BRAF. These findings suggest its potential as a lead compound for the development of next-generation targeted cancer therapies.

Furthermore, computational studies have provided insights into the molecular interactions between 4-Amino-3-bromopyridine-2-acetonitrile derivatives and their biological targets. Molecular docking simulations have identified key binding motifs that could be exploited for the design of more selective and potent inhibitors. These computational approaches, combined with experimental validation, are paving the way for rational drug design strategies centered around this scaffold.

Despite these advancements, challenges remain in the clinical translation of 4-Amino-3-bromopyridine-2-acetonitrile-based compounds. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the acetonitrile moiety to improve pharmacokinetic properties while retaining the desired biological activity.

In conclusion, 4-Amino-3-bromopyridine-2-acetonitrile (CAS: 1805616-63-0) represents a promising scaffold in pharmaceutical research, with demonstrated potential in targeted therapy development. Ongoing research continues to explore its applications in various therapeutic areas, from oncology to inflammatory diseases. As synthetic methodologies evolve and our understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in drug discovery pipelines.

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